An In-depth Technical Guide to Lithium Perchlorate: Chemical Formula, Structure, and Properties
An In-depth Technical Guide to Lithium Perchlorate: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and characterization of lithium perchlorate (B79767) (LiClO₄). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important inorganic compound.
Chemical Formula and Structure
Lithium perchlorate is an inorganic salt with the chemical formula LiClO₄ . It consists of a lithium cation (Li⁺) and a perchlorate anion (ClO₄⁻). The perchlorate anion has a tetrahedral geometry with the chlorine atom at the center bonded to four oxygen atoms. The anhydrous form of lithium perchlorate crystallizes in the orthorhombic space group Pnma.
The crystal structure of anhydrous lithium perchlorate is characterized by Li⁺ ions in a distorted octahedral coordination with oxygen atoms from the perchlorate anions. These octahedra are linked via common edges to form chains. The perchlorate ions themselves are nearly ideal tetrahedra.
Below is a diagram illustrating the ionic structure of lithium perchlorate.
Caption: Ionic structure of Lithium Perchlorate.
Physicochemical Properties
Lithium perchlorate is a white crystalline solid that is noteworthy for its high solubility in water and many organic solvents. It exists in both an anhydrous (LiClO₄) and a trihydrate (LiClO₄·3H₂O) form. The trihydrate is the more common form and is extremely difficult to fully dehydrate.
Quantitative Data Summary
The following tables summarize key quantitative data for anhydrous and trihydrate lithium perchlorate.
Table 1: General Properties of Lithium Perchlorate
| Property | Anhydrous (LiClO₄) | Trihydrate (LiClO₄·3H₂O) |
| Molar Mass | 106.39 g/mol | 160.44 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Density | 2.428 g/cm³ | 1.84 g/cm³ |
| Melting Point | 236 °C (457 °F; 509 K) | Decomposes |
| Boiling Point | Decomposes at ~400 °C (752 °F) | - |
Table 2: Crystal Structure Data for Anhydrous Lithium Perchlorate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Constants | a = 8.657(1) Å, b = 6.9129(9) Å, c = 4.8323(6) Å |
| Unit Cell Volume | 289.1(1) ų |
| Formula Units (Z) | 4 |
Table 3: Solubility of Anhydrous Lithium Perchlorate in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 g solvent) |
| Water | 59.8 |
| Methanol | 225 |
| Ethanol | 152 |
| Acetone | 137 |
| Diethyl Ether | 113.7 |
Experimental Protocols
This section details common laboratory-scale experimental procedures for the synthesis and characterization of lithium perchlorate.
Synthesis of Lithium Perchlorate
This method involves the reaction of sodium perchlorate (NaClO₄) and lithium chloride (LiCl) in an aqueous solution.
Materials:
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Sodium perchlorate (NaClO₄)
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Lithium chloride (LiCl)
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Distilled water
Procedure:
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Prepare concentrated aqueous solutions of sodium perchlorate and lithium chloride separately.
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Mix the two solutions at an elevated temperature (e.g., 50-60 °C).
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Sodium chloride (NaCl), being less soluble, will precipitate out of the solution.
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Filter the hot solution to remove the precipitated NaCl.
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Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of lithium perchlorate trihydrate (LiClO₄·3H₂O).
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Collect the crystals by filtration and wash them with a small amount of ice-cold distilled water.
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Dry the crystals in a desiccator over a suitable drying agent.
This method involves the neutralization of perchloric acid (HClO₄) with lithium carbonate (Li₂CO₃).
Materials:
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Lithium carbonate (Li₂CO₃)
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Perchloric acid (HClO₄, 70%)
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Distilled water
Procedure:
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Slowly add solid lithium carbonate to a stirred solution of perchloric acid in an ice bath to control the exothermic reaction.
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Continue adding lithium carbonate until the effervescence of carbon dioxide ceases, indicating the completion of the neutralization reaction.
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Filter the resulting solution to remove any unreacted lithium carbonate.
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Concentrate the filtrate by gentle heating to initiate crystallization.
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Cool the solution to room temperature and then in an ice bath to maximize the yield of lithium perchlorate trihydrate crystals.
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Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry.
Anhydrous lithium perchlorate can be prepared by the dehydration of the trihydrate.
Materials:
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Lithium perchlorate trihydrate (LiClO₄·3H₂O)
Procedure:
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Place the lithium perchlorate trihydrate in a vacuum oven.
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Gradually heat the sample under vacuum. It is crucial to heat slowly to avoid melting the hydrate (B1144303) in its own water of crystallization.
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A common procedure involves heating at a temperature around 150-170 °C for several hours under high vacuum.
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The complete removal of water is challenging; holding the sample at elevated temperatures (e.g., up to 300 °C) for an extended period may be necessary for complete dehydration.
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Cool the anhydrous lithium perchlorate under vacuum before handling, as it is highly hygroscopic.
Characterization Techniques
XRD is used to determine the crystal structure and phase purity of the synthesized lithium perchlorate.
Sample Preparation:
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Finely grind the crystalline sample of lithium perchlorate to a homogenous powder using an agate mortar and pestle.
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Mount the powder on a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.
Instrumental Parameters (Typical):
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Radiation: Cu Kα (λ = 1.5406 Å)
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Voltage and Current: 40 kV and 30 mA
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Scan Range (2θ): 10-80°
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Step Size: 0.02°
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Scan Speed: 1-2°/min
Data Analysis:
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The resulting diffraction pattern can be compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification.
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For detailed structural analysis, Rietveld refinement can be performed on the collected data to refine lattice parameters, atomic positions, and other structural details.
Raman spectroscopy is a powerful technique for probing the vibrational modes of the perchlorate anion and identifying the presence of different hydrated forms.
Sample Preparation:
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For solid samples, a small amount of the crystalline powder is placed on a microscope slide.
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For solutions, the sample is placed in a quartz cuvette.
Instrumental Parameters (Typical):
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Excitation Laser: 532 nm or 785 nm
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Laser Power: 1-10 mW (to avoid sample degradation)
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Spectral Range: 200-4000 cm⁻¹
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Acquisition Time: 10-60 seconds
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Accumulations: 3-5
Interpretation:
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The characteristic symmetric stretching mode (ν₁) of the ClO₄⁻ anion appears as a strong, sharp peak around 930-940 cm⁻¹.
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Changes in the position and splitting of the perchlorate vibrational bands can provide information about ion-pairing and solvation.
TG/DSC is used to study the thermal stability and dehydration process of lithium perchlorate hydrates.
Sample Preparation:
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A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or aluminum crucible.
Experimental Conditions (Typical):
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Temperature Range: 25-600 °C
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Heating Rate: 5-10 °C/min
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Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min
Interpretation:
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TG Curve: Shows mass loss as a function of temperature. For LiClO₄·3H₂O, a stepwise mass loss corresponding to the removal of water molecules will be observed. The decomposition of anhydrous LiClO₄ to LiCl and O₂ occurs at higher temperatures (~400 °C).
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DSC Curve: Shows heat flow as a function of temperature. Endothermic peaks correspond to dehydration and melting, while exothermic peaks indicate decomposition.
Experimental and Logical Workflow Diagrams
The following diagrams, created using the DOT language, visualize a typical synthesis and characterization workflow and the logical relationship of lithium perchlorate forms.
Caption: A typical workflow for the synthesis and characterization of lithium perchlorate.
Caption: The relationship between the anhydrous, trihydrate, and aqueous forms of lithium perchlorate.
